Cas no 2640947-99-3 (5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine)

5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylsulfanyl group and a triazolopyridazine-linked piperazine moiety. This structure confers potential pharmacological relevance, particularly in targeting kinase or receptor-mediated pathways due to its fused triazolo-pyridazine system. The compound's rigid, planar architecture may enhance binding affinity and selectivity in biological interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The presence of sulfur and nitrogen heteroatoms suggests potential utility in drug discovery, particularly for applications requiring modulation of enzymatic or signaling processes.
5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine structure
2640947-99-3 structure
Product Name:5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
CAS No:2640947-99-3
MF:C15H18N8S
MW:342.422019481659
CID:5317980
PubChem ID:155798779
Update Time:2025-05-20

5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • F6795-5658
    • 2640947-99-3
    • AKOS040731480
    • 5-methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
    • 5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
    • Inchi: 1S/C15H18N8S/c1-11-9-16-15(24-2)18-14(11)22-7-5-21(6-8-22)13-4-3-12-19-17-10-23(12)20-13/h3-4,9-10H,5-8H2,1-2H3
    • InChI Key: AXTKAXFTASOEOU-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C)C(=N1)N1CCN(C2C=CC3=NN=CN3N=2)CC1

Computed Properties

  • Exact Mass: 342.13751378g/mol
  • Monoisotopic Mass: 342.13751378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 101Ų

5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine Pricemore >>

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5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine Related Literature

Additional information on 5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Research Brief on 5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine (CAS: 2640947-99-3)

Recent studies on the compound 5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine (CAS: 2640947-99-3) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This heterocyclic compound, featuring a triazolopyridazine core linked to a pyrimidine moiety via a piperazine bridge, has garnered attention due to its unique pharmacological properties. Researchers have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anticancer activity.

The synthesis of this compound involves a multi-step process, starting with the preparation of the triazolopyridazine intermediate, followed by its coupling with the appropriately substituted pyrimidine derivative. Recent advancements in synthetic methodologies have improved the yield and purity of the final product, facilitating further pharmacological studies. The compound's molecular structure has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its identity and purity.

In vitro studies have demonstrated that 5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine exhibits potent inhibitory activity against several kinases, including those implicated in cancer progression. Mechanistic studies suggest that the compound binds to the ATP-binding site of target kinases, thereby disrupting their signaling pathways. Notably, it has shown selective inhibition of certain kinase isoforms, which could reduce off-target effects and improve therapeutic efficacy.

Preclinical evaluations in animal models have further supported the compound's potential as an anticancer agent. Studies have reported significant tumor growth inhibition in xenograft models, with minimal toxicity observed at therapeutic doses. Pharmacokinetic analyses indicate favorable absorption, distribution, and metabolic stability, although further optimization may be required to enhance its oral bioavailability. These findings underscore the compound's promise as a lead candidate for further development.

Future research directions include the exploration of structure-activity relationships (SAR) to identify analogs with improved potency and selectivity. Additionally, combination studies with existing chemotherapeutic agents are being considered to evaluate potential synergistic effects. The compound's unique scaffold also opens avenues for repurposing in other therapeutic areas, such as inflammatory and neurodegenerative diseases, where kinase modulation plays a critical role.

In conclusion, 5-Methyl-2-(methylsulfanyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine (CAS: 2640947-99-3) represents a promising scaffold in drug discovery, with demonstrated kinase inhibitory and anticancer activities. Continued research efforts are expected to further elucidate its therapeutic potential and advance its development toward clinical applications.

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